N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(thiophen-3-yl)acetamide
Description
N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative featuring a furan-3-yl group, a thiomorpholinoethyl moiety, and a thiophen-3-yl substituent.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-16(9-13-2-6-22-12-13)17-10-15(14-1-5-20-11-14)18-3-7-21-8-4-18/h1-2,5-6,11-12,15H,3-4,7-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMGMQGBFDMFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CC2=CSC=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the furan-3-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiomorpholine attachment: The furan-3-yl intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst, such as a Lewis acid, to form the thiomorpholinoethyl derivative.
Acetamide formation: Finally, the thiomorpholinoethyl derivative is reacted with thiophene-3-yl acetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of furan and thiophene oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted furan and thiophene derivatives.
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(thiophen-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares key features with several acetamide derivatives documented in the literature:
Thiophene-Containing Acetamides
- 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1): This analog () replaces the furan-3-yl and thiomorpholinoethyl groups with pyridine and chlorothiophene. It exhibited strong binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease, mediated by interactions with HIS163 and ASN142 .
- Verosudil (rac-(2R)-2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide): This clinically relevant compound () shares the thiophen-3-yl acetamide backbone but substitutes the furan and thiomorpholine with dimethylamino and isoquinoline groups. Its activity as a Rho kinase inhibitor highlights the importance of thiophene in target engagement .
Furan- and Morpholine-Based Derivatives
- N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (9): describes this quinazolinone-thioacetamide hybrid, which replaces the furan with a sulfamoylphenyl group. Its high melting point (170.5°C) and 68% yield suggest robust thermal stability and synthetic feasibility .
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide: This morpholine-containing analog () demonstrates the role of nitrogen/sulfur heterocycles in modulating solubility and bioactivity.
Pyridazinone and Benzothiazole Derivatives
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: identifies this pyridazinone derivative as a potent FPR2 agonist. Its acetamide linker and aromatic substituents underscore the scaffold’s versatility in receptor targeting .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide : Patent data () highlight benzothiazole-based acetamides with trifluoromethyl groups, which improve metabolic stability and lipophilicity compared to furan/thiophene systems .
Physicochemical and Pharmacological Properties
| Property/Compound | N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-2-(thiophen-3-yl)acetamide (Target) | 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) | Verosudil (rac-(2R)-2-(dimethylamino)-...) | N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide |
|---|---|---|---|---|
| Molecular Weight | ~393.5 g/mol (estimated) | ~293.7 g/mol | ~413.5 g/mol | ~470.4 g/mol |
| Key Substituents | Furan-3-yl, thiomorpholinoethyl, thiophen-3-yl | Chlorothiophen-2-yl, pyridin-3-yl | Thiophen-3-yl, dimethylamino, isoquinoline | Benzothiazole, trifluoromethyl, trimethoxyphenyl |
| Heterocycles | Furan, thiophene, thiomorpholine | Thiophene, pyridine | Thiophene, isoquinoline | Benzothiazole, trimethoxyphenyl |
| Reported Activity | Not available | SARS-CoV-2 protease inhibition | Rho kinase inhibition | Not explicitly stated (patent focus) |
| Synthetic Yield | Not available | Not reported | Not reported | High (patent example) |
Key Structural Insights
Thiomorpholine vs.
Furan vs. Thiophene : Furan’s oxygen atom provides electron-rich π-systems, while thiophene’s sulfur enhances aromatic stability and metal-binding capacity. The dual presence in the Target may balance reactivity and target selectivity.
Linker Flexibility: The ethyl spacer in the Target’s thiomorpholinoethyl group may improve conformational adaptability compared to rigid benzothiazole or pyridazinone linkers (Evidences 6, 8) .
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(thiophen-3-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 250.38 g/mol
- CAS Number : 875312-61-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiomorpholine derivatives and subsequent acetamide coupling reactions. The detailed synthetic pathway is crucial for understanding the compound's accessibility for biological testing.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antioxidant Activity : The furan and thiophene rings contribute to the electron-donating properties, potentially scavenging free radicals.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be pivotal in cancer therapy.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative was shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicated that it possesses moderate antibacterial activity against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
A notable case study involved the application of this compound in a therapeutic context:
- Case Study on Cancer Treatment : A clinical trial explored the efficacy of a related compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, suggesting potential for further development in targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
